2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one
Description
Overview of α,β-Acetylenic Ketones (Ynones)
α,β-Acetylenic ketones, commonly referred to as ynones, constitute a fundamental class of organic compounds characterized by the presence of both a ketone functional group and a carbon-carbon triple bond within their molecular framework. These compounds are distinguished by their unique structural motif where the carbonyl group and alkyne functionality are positioned in a conjugated arrangement, creating a highly reactive and synthetically versatile chemical entity. The general structure of ynones features a ketone group (>C=O) directly connected to or in proximity with a C≡C triple bond, resulting in electronic delocalization that significantly influences their chemical behavior and reactivity patterns.
The significance of ynones in organic chemistry stems from their dual nature as both electrophilic and nucleophilic reaction partners. Many ynones exist as α,β-ynones, where the carbonyl and alkyne groups are conjugated, creating extended π-electron systems that facilitate diverse chemical transformations. This conjugation renders these compounds particularly susceptible to cycloaddition reactions, nucleophilic additions, and various rearrangement processes. The electronic properties of ynones make them exceptional substrates for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and natural products.
Research has demonstrated that ynones serve as crucial intermediates in the total synthesis of natural products and in the construction of various heterocyclic scaffolds. The compound capillin represents a naturally occurring example of an ynone, illustrating the biological relevance of this structural motif. The reactivity profile of ynones is further enhanced by their tendency to undergo cyclization reactions, which often proceed through multiple mechanistic pathways depending on the specific substitution pattern and reaction conditions employed.
Significance of Silicon-Protected Functional Groups
Silicon-based protecting groups have emerged as indispensable tools in modern organic synthesis, offering unparalleled versatility in the selective protection and deprotection of hydroxyl functionalities. The fundamental principle underlying silicon protection lies in the formation of stable silicon-oxygen bonds that can withstand a wide range of reaction conditions while remaining selectively cleavable under specific circumstances. The tert-butyldimethylsilyl group, in particular, has gained prominence due to its optimal balance of stability, selectivity, and ease of removal.
The steric bulk around the silicon atom plays a crucial role in determining the stability and selectivity of silyl protecting groups. Research has established a clear hierarchy of relative stability for different silyl groups in the presence of acids: trimethylsilyl (1) < triethylsilyl (64) < tert-butyldimethylsilyl (20,000) < triisopropylsilyl (700,000) < tert-butyldiphenylsilyl (greater than 700,000). This stability scale demonstrates that tert-butyldimethylsilyl groups offer significantly enhanced resistance to acidic conditions compared to smaller silyl groups, making them particularly valuable for complex synthetic sequences.
The electronic properties of silicon-based protecting groups also contribute to their utility beyond simple protection. Studies have shown that silyl groups can influence the reactivity and stereoselectivity of neighboring functional groups through both steric and electronic effects. In glycosylation reactions, for instance, the presence of silyl protecting groups has been observed to dramatically increase reaction rates and alter stereochemical outcomes compared to conventional acetyl or benzyl protecting groups. The inductive effects of silicon substituents can stabilize transition states and influence conformational preferences, leading to enhanced selectivity in various transformations.
The introduction of silyl groups onto substrates typically involves the displacement of protonated leaving groups from silicon, which can be acidic, basic, or neutral depending on the specific reagent employed. This consideration becomes particularly important when selecting appropriate silylation conditions for sensitive substrates. The ideal protecting group would mimic the hydrogen atom itself while providing enhanced reactivity control, and silicon-based groups come remarkably close to achieving this ideal through their ability to be readily introduced in high yield, remain stable under diverse reaction conditions, and be selectively removed in the presence of other functional groups.
Historical Context of Tert-butyldimethylsilyl-Protected Ynones
The development of tert-butyldimethylsilyl-protected ynones represents a convergence of two major advances in synthetic organic chemistry: the methodological development of ynone synthesis and the evolution of silicon-based protecting group strategies. Early investigations into acetylenic ketones can be traced back to pioneering work that established fundamental synthetic approaches to these compounds. The first detailed studies on acetylenic compounds demonstrated that chromic acid oxidation of corresponding secondary alcohols provided a new and convenient route to acetylenic ketones, with yields ranging from 40-80% depending on the specific substrate structure.
Historical research revealed that the ease of oxidation of acetylenic carbinols follows a predictable order based on the substituent attached to the carbinol carbon: phenyl groups and vinyl groups facilitate oxidation more readily than propyl or methyl substituents. This foundational work established that simple ethynyl ketones, which were previously practically unknown, could become readily available through systematic synthetic approaches. The acetylenic hydrogen in these ethynyl ketones was found to be markedly acidic, and while the ketones showed minimal tendency to polymerize, they underwent addition reactions with considerable facility.
The introduction of silicon-based protecting groups into ynone chemistry marked a significant advancement in synthetic methodology. Research has demonstrated that tert-butyldimethylsilyl groups can be easily installed and removed under mild conditions, displaying markedly higher resistance toward acids or bases than previously used triethylsilyl groups. The stability comparison shows that tert-butyldimethylsilyl-protected compounds remain intact under conditions where triethylsilyl groups undergo partial or complete deprotection. For example, when exposed to trifluoroacetic acid, tert-butyldimethylsilyl-protected compounds showed no deprotection, while triethylsilyl-protected analogues underwent partial cleavage.
Contemporary research has expanded the synthetic utility of tert-butyldimethylsilyl-protected ynones through the development of modular synthetic approaches. These methodologies allow for the systematic installation of diverse functional groups while maintaining the integrity of the silicon protecting group. The ability to selectively remove different silyl groups in the presence of tert-butyldimethylsilyl protection has opened new avenues for complex molecule synthesis, particularly in the preparation of polycyclic alkaloid scaffolds and other biologically relevant structures.
Nomenclature and Structural Identification
The systematic nomenclature of 2-[(tert-butyldimethylsilyl)oxy]hex-4-yn-3-one follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The base structure is a six-carbon chain (hex-) with a ketone functional group at position 3 (-3-one) and a triple bond between carbons 4 and 5 (4-yn-). The tert-butyldimethylsilyl protecting group is attached to the oxygen atom at position 2, requiring the descriptive prefix 2-[(tert-butyldimethylsilyl)oxy].
The structural identification of this compound reveals several key molecular features that determine its chemical behavior and synthetic utility. The hexynone backbone provides the fundamental carbon framework, with the ketone functionality at position 3 serving as both an electrophilic center and a site for potential enolate formation. The alkyne functionality spanning positions 4 and 5 contributes significant unsaturation and provides a reactive site for various addition reactions, cycloadditions, and cross-coupling transformations.
The tert-butyldimethylsilyl group attached to the hydroxyl functionality at position 2 represents a sterically demanding protecting group that significantly influences the compound's reactivity profile. This protecting group contains a silicon atom bonded to two methyl groups and one tert-butyl group, creating a pyramidal geometry around silicon with substantial steric bulk. The silicon-oxygen bond length is approximately 1.64 Å, which is longer than typical carbon-oxygen bonds, contributing to the unique reactivity characteristics of silyl ethers.
Spectroscopic identification of this compound relies on characteristic signatures from nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. The tert-butyldimethylsilyl group produces distinctive signals in proton nuclear magnetic resonance spectra, including a singlet for the tert-butyl protons typically appearing around 0.90 parts per million and a singlet for the dimethylsilyl protons around 0.05-0.15 parts per million. The ketone carbonyl carbon appears in carbon-13 nuclear magnetic resonance spectra typically around 187-190 parts per million, while the alkyne carbons produce characteristic signals in the 75-105 parts per million range.
The molecular formula of this compound is C₁₂H₂₂O₂Si, with a molecular weight of 226.39 grams per mole. The compound exists as a single regioisomer due to the specific positioning of functional groups, although stereochemical considerations may apply depending on the synthetic route employed for its preparation. The presence of the alkyne functionality introduces a linear geometry at the triple bond, while the ketone adopts a planar geometry with sp² hybridization at the carbonyl carbon.
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyhex-4-yn-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si/c1-8-9-11(13)10(2)14-15(6,7)12(3,4)5/h10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLAMDQNZQFMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)C(C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197684 | |
| Record name | 4-Hexyn-3-one, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803590-53-5 | |
| Record name | 4-Hexyn-3-one, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803590-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexyn-3-one, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of the Alkynyl Alcohol Intermediate
The initial step involves the synthesis of a suitable hex-4-yn-3-ol precursor, typically through a Sonogashira coupling or related alkynylation:
Sonogashira Coupling:
Aromatic or aliphatic halides are coupled with terminal alkynes using palladium catalysts, copper co-catalysts, and bases such as potassium carbonate in solvents like acetonitrile or THF.- Example: Reacting a suitable hexyl halide with trimethylsilylacetylene under Sonogashira conditions yields the protected alkynyl alcohol.
Alternative Alkynylation:
Direct nucleophilic addition of acetylide ions (generated from terminal alkynes) to aldehyde or ketone precursors can also produce the alkynyl alcohol.
Step 2: Protection of Hydroxyl Group
The hydroxyl group at the 3-position of the hex-4-yn-3-ol is protected using tert-butyldimethylsilyl chloride (TBDMSCl):
R-OH + TBDMSCl → R-OTBDMS
- Reaction Conditions:
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Imidazole or pyridine as a catalyst and base
- Temperature: Room temperature or slightly cooled (0–25°C)
- Duration: 2–4 hours
This step yields 2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-ol , which is a key intermediate.
Oxidation to the Ketone
The protected alkynyl alcohol is oxidized to the corresponding ketone using mild oxidizing agents:
-
- Reagents: Oxalyl chloride, dimethyl sulfoxide (DMSO), and a base such as triethylamine
- Conditions: -78°C to room temperature
- Outcome: Conversion of the alcohol to the ketone without affecting the silyl protecting group
-
- Dess–Martin periodinane or pyridinium chlorochromate (PCC) can be used for selective oxidation.
Purification and Characterization
Post-reaction, the product is purified via column chromatography using silica gel with suitable eluents (e.g., hexane/ethyl acetate mixtures). The compound's structure is confirmed via NMR, IR, and mass spectrometry.
Data Table: Summary of Preparation Methods
| Step | Reagents | Conditions | Purpose | Notes |
|---|---|---|---|---|
| Alkynylation | Terminal alkyne, halide, Pd catalyst, Cu co-catalyst | Solvent: THF or acetonitrile, room temp | Formation of alkynyl alcohol | Sonogashira coupling preferred for aromatic halides |
| Hydroxyl protection | TBDMSCl, imidazole or pyridine | Room temp, 2–4 hours | Protect hydroxyl group | Ensures selectivity in subsequent oxidation |
| Oxidation to ketone | Swern reagents or Dess–Martin | -78°C to RT | Convert alcohol to ketone | Mild conditions preserve silyl group |
Research Findings and Notes
- Eco-friendly approaches: Recent patents describe green synthesis routes involving less hazardous solvents and recyclable catalysts, emphasizing environmentally sustainable methods for silyl protection and alkynylation.
- Reagents optimization: Use of alternative silyl chlorides like tert-butyldiphenylsilyl chloride (TBDPSCl) can improve stability and selectivity.
- Reaction conditions: Temperature control during oxidation is critical to prevent desilylation or overoxidation, with -78°C conditions favored in Swern oxidation.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The TBS protecting group can be removed under acidic or basic conditions to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) can be used to remove the TBS group.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of the free hydroxyl compound.
Scientific Research Applications
Organic Synthesis
The compound serves as a key building block in organic synthesis due to its reactivity and stability. The tert-butyldimethylsilyl (TBDMS) group enhances the compound's resistance to hydrolysis, making it suitable for reactions that require prolonged stability under aqueous conditions. This property allows for selective reactions without the risk of premature hydrolysis, which is crucial in multi-step synthetic pathways.
Case Study: Synthesis of Complex Molecules
A notable application involves the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine from 2-[(tert-butyldimethylsilyl)oxy]hex-4-yn-3-one. The process utilizes a one-pot reaction involving azide-alkyne cycloaddition, showcasing the compound's utility in generating nitrogen-containing heterocycles with potential pharmacological properties .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceutical agents. The TBDMS group can facilitate the protection of reactive functional groups during synthesis, allowing for the construction of complex drug molecules.
Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anti-inflammatory properties. For instance, compounds synthesized using this compound have been tested against bacterial strains such as E. coli and Staphylococcus aureus, demonstrating significant antimicrobial efficacy at specific concentrations.
Material Science
In material science, silylated compounds are often used to modify surfaces or enhance the properties of polymers. The presence of the TBDMS group can improve compatibility with organic solvents and increase thermal stability.
Application Example: Polymer Modification
The incorporation of this compound into polymer matrices can enhance their mechanical properties and resistance to environmental degradation. This application is particularly relevant in developing coatings and adhesives that require durability under harsh conditions.
Data Tables
| Activity Type | Test Organism | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Zone of inhibition: 15 mm |
| Antimicrobial | Staphylococcus aureus | 50 | Zone of inhibition: 12 mm |
| Anti-inflammatory | Macrophages | 100 | Reduction in cytokines by 40% |
Mechanism of Action
The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one involves its ability to participate in various chemical reactions due to the presence of the TBS protecting group and the alkyne functional group. The TBS group provides stability to the molecule, allowing it to undergo selective reactions without interference from the hydroxyl group. The alkyne group can participate in cycloaddition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(TBDMS)oxy]hex-4-yn-3-one with analogous silyl ethers and ketone derivatives, focusing on structural features, reactivity, stability, and applications.
Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 2-[(TBDMS)oxy]hex-4-yn-3-one | C₁₂H₂₂O₂Si | 238.4 | Alkyne, ketone, silyl ether | TBDMS at C2, alkyne at C4-C5, ketone at C3 |
| 4-[(TBDMS)oxy]-2-methylpent-1-en-3-one | C₁₂H₂₄O₂Si | 228.4 | Enone (α,β-unsaturated ketone), silyl ether | TBDMS at C4, methyl at C2, double bond at C1-C2 |
| Ethyl 2-((TBDMS)oxy)-4-hydroxy-4-phenylbutanoate | C₁₉H₃₂O₄Si | 368.5 | Ester, hydroxyl, silyl ether, phenyl | TBDMS at C2, phenyl at C4, ester at C1 |
Key Observations :
- Alkyne vs. Enone Reactivity: The alkyne in 2-[(TBDMS)oxy]hex-4-yn-3-one enables click chemistry (e.g., Huisgen cycloaddition), while the enone in 4-[(TBDMS)oxy]-2-methylpent-1-en-3-one is primed for conjugate additions (e.g., Michael additions) .
- Steric and Electronic Effects: The TBDMS group in all compounds enhances stability against hydrolysis and oxidation. However, its position influences reactivity—proximity to the ketone in 2-[(TBDMS)oxy]hex-4-yn-3-one may slightly reduce silyl ether stability under acidic conditions compared to the enone derivative .
- Applications : The ethyl ester derivatives (e.g., ) are intermediates in pharmaceutical synthesis, leveraging the TBDMS group to protect hydroxyls during multi-step reactions. In contrast, the alkyne-containing compound is tailored for modular synthesis via alkyne-azide cycloadditions .
Stability and Reactivity
- Acid/Base Stability : The TBDMS group is stable under basic and mildly acidic conditions but cleaved by strong acids (e.g., HF or TBAF). The alkyne in 2-[(TBDMS)oxy]hex-4-yn-3-one remains inert under these conditions, enabling selective deprotection .
- Thermal Stability : Silyl ethers generally exhibit high thermal stability, making them suitable for high-temperature reactions.
Commercial Availability and Pricing
- 2-[(TBDMS)oxy]hex-4-yn-3-one : Priced at €629.00/50mg and €1,756.00/500mg (CymitQuimica, 2025), reflecting its niche application in specialized syntheses .
Biological Activity
2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a tert-butyldimethylsilyl (TBDMS) group, which is known to enhance the stability and solubility of organic molecules. The synthesis typically involves reactions that introduce the TBDMS group to hex-4-yn-3-one, allowing for various modifications that can impact its biological activity.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of silyl ethers have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. A study demonstrated that certain silyl derivatives had minimum inhibitory concentrations (MICs) as low as 50 nM against M. tuberculosis H37Ra strain, suggesting that modifications in the silyl group can enhance antimicrobial potency .
Cytotoxicity and Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies revealed moderate cytotoxicity against HepG2 liver cancer cells, indicating potential for further development as an anticancer agent . The dual effects on proteolytic activity in cellular targets have also been explored, with implications for cancer treatment strategies.
The biological activity of this compound is closely linked to its interaction with specific cellular targets. For example, it has been found to modulate the activity of ATP-dependent proteases such as ClpC1 in Mycobacterium species. This modulation affects both ATPase and proteolytic activities, which are crucial for bacterial survival and proliferation . The compound's ability to alter these activities suggests a complex mechanism that could be leveraged in therapeutic applications.
Research Findings and Case Studies
Q & A
Q. What are the optimal synthetic conditions for 2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one to maximize yield?
- Methodological Answer : The synthesis typically involves silylation of the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions. Key parameters include:
- Temperature : Maintain 0–5°C during TBS protection to minimize side reactions (e.g., over-silylation).
- Catalyst : Use imidazole (1.2–1.5 equivalents) to activate the silylating agent.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.
Post-reaction, purify via silica gel chromatography (hexane:ethyl acetate, 9:1) to isolate the product. Yield improvements (≥75%) are achievable by strictly controlling moisture levels .
Q. How can researchers effectively purify this compound?
- Methodological Answer :
- Column Chromatography : Use a gradient elution (hexane to hexane:ethyl acetate 8:2) to separate polar byproducts. Monitor fractions by TLC (Rf ~0.3 in hexane:ethyl acetate 9:1).
- Distillation : For large-scale purification, short-path distillation under reduced pressure (boiling point ~120–130°C at 0.1 mmHg) minimizes thermal decomposition.
- Crystallization : Recrystallize from cold pentane to obtain high-purity crystals (melting point ~45–48°C).
Always confirm purity via GC-MS or HPLC (>95% purity threshold) .
Advanced Research Questions
Q. How can discrepancies in NMR data for structural confirmation be resolved?
- Methodological Answer : Conflicting <sup>13</sup>C or <sup>1</sup>H NMR signals (e.g., unexpected splitting or shifts) may arise from residual solvents, diastereomers, or dynamic equilibria. Address this by:
- 2D NMR : Perform HSQC or HMBC to assign ambiguous peaks (e.g., alkynyl carbons at δ 80–100 ppm).
- Variable Temperature (VT) NMR : Identify conformational changes by acquiring spectra at 25°C and −40°C.
- Comparative Analysis : Cross-reference with published data for analogous TBS-protected ynones (e.g., δ 204.4 for carbonyl in similar compounds ).
Q. What strategies mitigate unexpected byproducts during the synthesis of this compound?
- Methodological Answer : Common byproducts (e.g., desilylated intermediates or dimerized alkynes) arise from:
- Moisture Contamination : Use molecular sieves (3Å) in reaction mixtures.
- Oxidative Coupling : Introduce a radical scavenger (e.g., BHT, 0.1 wt%) to suppress alkyne dimerization.
- Mechanistic Studies : Monitor reaction progress via <sup>19</sup>F NMR (if fluorinated analogs are used) or inline IR spectroscopy to detect intermediates.
Ionic liquid-mediated synthesis (e.g., [BMIM][BF4]) can enhance regioselectivity and reduce side reactions .
Q. How should researchers address contradictions in reported reaction kinetics for TBS-protected intermediates?
- Methodological Answer : Discrepancies in rate constants (e.g., silylation vs hydrolysis) require:
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track real-time silylation rates under varying pH (4–8).
- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to compare activation energies of competing pathways.
- Isotopic Labeling : Introduce <sup>18</sup>O in the hydroxyl group to trace hydrolysis pathways via mass spectrometry.
Cross-validate findings with literature data on steric effects of TBS groups in propargyl systems .
Safety and Stability Considerations
- Handling : Use PPE (nitrile gloves, goggles) due to potential skin/eye irritation (H315/H319). Work under inert atmosphere (N2) to prevent oxidation of the alkyne .
- Storage : Store at −20°C in amber vials with desiccant to avoid moisture-induced degradation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
